Sotolone, commonly referred to as sotolone, is a heterocyclic compound found naturally in a variety of foods and plants. It is particularly notable for its potent aroma, described as having caramel-like, seasoning-like, or savory notes, even at low concentrations. [, , , , , ] This makes it a significant aroma compound in various food products like soy sauce, fenugreek seeds, and roasted coffee. [, , , , ] Sotolone exists as two enantiomers, (R)-sotolone and (S)-sotolone, each with distinct odor characteristics and potencies. []
Sotolon is primarily derived from the degradation of threonine, an amino acid, and can also be synthesized through various chemical reactions involving α-ketobutyric acid and acetaldehyde . It is classified as a flavoring agent and a model compound in furanone chemistry, making it significant in both biological and industrial contexts .
The synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one can be achieved through several methods:
The molecular structure of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one features:
The compound's structure allows it to participate in various chemical reactions, influencing its reactivity and applications.
3-Hydroxy-4,5-dimethylfuran-2(5H)-one can undergo several types of chemical reactions:
The mechanism of action for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one primarily involves its role in metabolic pathways related to threonine degradation. It acts as an intermediate in various biochemical processes:
Research indicates that sotolon can be generated from thermal reactions involving amino acids and sugars, contributing significantly to its flavoring properties in food products .
The physical and chemical properties of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one include:
3-Hydroxy-4,5-dimethylfuran-2(5H)-one has several important applications across various fields:
The compound systematically named 3-Hydroxy-4,5-dimethylfuran-2(5H)-one follows IUPAC nomenclature rules for heterocyclic lactones. The parent structure is a furan-2(5H)-one, indicating an unsaturated five-membered ring containing oxygen with a ketone functionality at position 2. The substituents—hydroxy at C3 and methyl groups at C4 and C5—define the complete naming [1]. This compound is more widely recognized in scientific and industrial contexts by its trivial name sotolon, derived from its characteristic aroma properties.
A comprehensive list of synonyms reflects its diverse occurrences and applications:
Table 1: Comprehensive Synonym Listing
Systematic Name Variants | Industry/Common Names |
---|---|
4,5-Dimethyl-3-hydroxy-2(5H)-furanone | Sotolon |
3-Hydroxy-4,5-dimethyl-5H-furan-2-one | Caramel furanone |
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | Fenugreek lactone |
2,3-Dimethyl-4-hydroxy-2,5-dihydrofuran-5-one | Sugar lactone |
This compound is commercially available under catalog identifiers (e.g., TCI D5850, Sigma-Aldrich W363499) with purity specifications exceeding 95% (GC) for research applications [1] [6].
The molecular formula C₆H₈O₃ establishes the elemental composition, with a calculated molecular weight of 128.13 g/mol. High-resolution mass spectrometry confirms a monoisotopic mass of 128.047344122 Da, consistent with the molecular structure [1] [4].
The stereochemistry of sotolon centers on the chiral C5 carbon, which exhibits R and S enantiomers. In synthetic preparations, sotolon typically exists as a racemic mixture due to non-stereoselective synthesis pathways. However, enantioselective analysis reveals that the (R)-enantiomer dominates in natural sources like aged wines and fenugreek seeds, contributing to their characteristic aromas [4] [7]. The stereochemical assignment significantly impacts sensory properties, as evidenced by odor threshold differences between enantiomers.
Computational models predict a planar lactone ring with slight puckering due to the sp³-hybridized C5 carbon. The hydroxy group at C3 enables keto-enol tautomerism, though the ketone form predominates in condensed phases [4].
Table 2: Stereochemical Configuration in Natural vs. Synthetic Contexts
Configuration | Occurrence | Sensory Impact |
---|---|---|
(R)-enantiomer | Dominant in biological sources | Lower odor threshold (more potent) |
(S)-enantiomer | Minor component | Higher detection threshold |
Racemic mixture | Synthetic preparations | Intermediate sensory profile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR in CDCl₃ reveals six distinct carbon environments [8]:
¹H NMR assignments include:
Infrared Spectroscopy
Key IR absorptions (KBr pellet):
Mass Spectrometry
Electron ionization (EI-MS) exhibits signature fragments:
Table 3: Characteristic Spectral Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹³C NMR | δ 171.2 ppm | Lactone carbonyl (C2) |
δ 101.7 ppm | Enolic C3 | |
¹H NMR | δ 9.32 ppm (s, 1H) | Hydrogen-bonded OH |
δ 4.58 ppm (q, 1H) | Methine H4 | |
IR | 1770 cm⁻¹ | Conjugated lactone C=O |
EI-MS | m/z 128 → 83 (loss of •COOH) | Retro-Diels-Alder fragmentation |
Crystal Structure Analysis
Though experimental crystallographic data remains limited, density functional theory (DFT) optimizations reveal key structural parameters:
Computational Predictions
Advanced modeling predicts physicochemical properties:
Molecular dynamics simulations in aqueous systems suggest spontaneous enol-keto tautomerization with an energy barrier of ~8 kcal/mol. This dynamic equilibrium influences reactivity and aroma release in biological matrices like wine or urine—particularly relevant in maple syrup urine disease, where sotolon accumulates [4] [7].
The combination of computational and sparse experimental data provides a foundation for understanding sotolon’s stability in aging processes (e.g., Port wine maturation), where its concentration increases linearly over decades .
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